2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 337526-60-0) is a bicyclic ketone featuring an amino group at position 2 of the benzo[7]annulenone scaffold (Figure 1). Its molecular weight is 211.69 g/mol, and it is commonly used as a hydrochloride salt to enhance solubility for pharmaceutical applications .
Properties
IUPAC Name |
2-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQHEIVMOVOUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457896 | |
| Record name | 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-55-1 | |
| Record name | 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most documented and efficient laboratory synthesis method for 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one involves a multi-component reaction between cycloheptanone, malononitrile, and an aromatic aldehyde under basic conditions. The reaction is typically catalyzed by a strong organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (THF) under reflux.
-
- Cycloheptanone (provides the seven-membered ketone ring)
- Malononitrile (acts as a nucleophile and precursor for amino group introduction)
- Aromatic aldehyde (participates in condensation)
- DBU (base catalyst)
- THF (solvent)
-
- Reflux temperature (typically 60–70 °C depending on solvent)
- Reaction time: Several hours (often 4–8 hours)
- Inert atmosphere (e.g., nitrogen or argon) to prevent side reactions
This method facilitates the formation of the amino group adjacent to the ketone within the seven-membered ring, yielding the target compound with good selectivity and yield.
Industrial Production Considerations
Industrial-scale production of 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one is less documented in literature, likely due to its specialized application and limited commercial demand. However, scaling up the laboratory synthesis involves:
- Optimization of reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and purity.
- Use of industrial-grade reagents and solvents.
- Implementation of continuous flow reactors to improve reaction control, heat transfer, and scalability.
- Application of purification techniques such as crystallization or chromatography adapted for bulk processing.
Chemical Reaction Analysis in Preparation
The synthesis exploits the reactivity of cycloheptanone and malononitrile under basic catalysis to form the amino ketone structure. The key reaction steps include:
- Knoevenagel condensation: Between cycloheptanone and malononitrile to form an intermediate.
- Michael addition: Incorporation of the aromatic aldehyde leading to ring closure and amino group formation.
- Tautomerization: Stabilization of the amino-ketone tautomer.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting materials | Cycloheptanone, Malononitrile, Aromatic aldehyde |
| Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction conditions | Reflux under inert atmosphere, 4–8 hours |
| Key reaction types | Knoevenagel condensation, Michael addition, tautomerization |
| Product features | 2-Amino group and ketone in seven-membered ring system |
| Industrial scale considerations | Optimization, continuous flow reactors, purification methods |
Research Findings and Practical Insights
- The preparation method using DBU as a base catalyst in THF offers a high degree of control over the reaction pathway, minimizing side products.
- The reaction mechanism involves well-understood condensation and addition steps, allowing for rational optimization in both academic and industrial settings.
- Storage of the compound under inert atmosphere at 2–8 °C is recommended to maintain stability post-synthesis.
- The synthetic approach aligns with strategies used for related benzosuberone derivatives, indicating robustness and reproducibility.
Chemical Reactions Analysis
Reduction Reactions
The ketone moiety is reducible to a secondary alcohol using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example:
This transformation is critical for synthesizing alcohol derivatives, which serve as intermediates in drug discovery .
Substitution Reactions
The amino group participates in nucleophilic substitution reactions. Key examples include:
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) yields amide derivatives.
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) produces N-alkylated amines .
Enamine Formation and Cyclization
The amino group reacts with ketones or aldehydes to form enamines, which are pivotal in constructing polycyclic structures. For instance, reacting the compound with pyrrolidine generates an enamine intermediate. Subsequent treatment with acrylamide facilitates cyclization, producing fused heterocycles like 2,3,4,5,6,7-hexahydro-1H-benzo cyclohepta[1,2-b]pyridin-3-one .
| Reaction Step | Reagents/Conditions | Product |
|---|---|---|
| Enamine formation | Pyrrolidine, THF, reflux | Enamine intermediate |
| Cyclization | Acrylamide, base | Hexahydrobenzo-pyridinone derivative |
Coupling Reactions
The compound’s aromatic ring enables participation in cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces substituents to the benzene ring, enhancing structural diversity .
Comparative Reactivity with Analogues
The reactivity profile differs significantly from halogenated analogues (e.g., 2-bromo derivatives) due to the absence of a leaving group. For example:
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
2-Amino-6,7,8,9-tetrahydro-5H-benzo annulen-5-one has shown promise in medicinal chemistry primarily due to its potential as a pharmacological agent.
Anticancer Activity
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance:
- A study demonstrated that certain analogs could inhibit the proliferation of cancer cells by inducing apoptosis .
Neuroprotective Effects
Research suggests that this compound may also possess neuroprotective effects. Its ability to cross the blood-brain barrier (BBB) enhances its potential for treating neurodegenerative diseases .
Material Science
The compound's unique structure allows it to be utilized in the development of advanced materials.
Organic Electronics
2-Amino-6,7,8,9-tetrahydro-5H-benzo annulen-5-one can serve as a building block for organic semiconductors. Its incorporation into polymer matrices has been studied for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Polymer Chemistry
In polymer chemistry, this compound can act as a monomer or cross-linking agent, contributing to the synthesis of polymers with tailored properties for specific applications such as coatings and adhesives .
Organic Synthesis
The compound is frequently used as a building block in organic synthesis due to its functional groups that allow for various chemical transformations.
Synthesis of Complex Molecules
Researchers have utilized 2-Amino-6,7,8,9-tetrahydro-5H-benzo annulen-5-one in the synthesis of more complex molecules through reactions such as:
- N-acylation
- Alkylation
These reactions facilitate the creation of compounds with potential biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in drug design and biochemical research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Position and Electronic Effects
The benzo[7]annulenone core allows diverse functionalization. Key analogues and their properties are compared below:
Table 1: Structural Comparison of Benzo[7]annulenone Derivatives
Key Observations :
- Amino vs. Halogen Substituents: The amino group at position 2 (target compound) introduces hydrogen-bonding capability and basicity, critical for interactions with biological targets like mast cells . In contrast, halogenated derivatives (e.g., 2-Bromo, 3-Chloro) are more lipophilic, favoring use as synthetic intermediates .
- Substituent Position: Activity varies with substituent location. For example, NMDA receptor antagonism is observed in the 6-dimethylamino derivative (38) , while mast cell stabilization is prominent in position 2-amino derivatives .
- Electron-Withdrawing Groups : The 1-Fluoro-2-methoxy derivative (208.23 g/mol) demonstrates how electron-withdrawing fluorine enhances metabolic stability .
Critical Analysis and Challenges
- Contradictions in Optimal Substituents: While amino groups enhance mast cell stabilization, bulky groups (e.g., phenethylpiperidine in ) may reduce bioavailability due to increased molecular weight.
- Solubility vs. Activity : The hydrochloride salt form of the target compound improves water solubility but may alter pharmacokinetics compared to neutral analogues .
Biological Activity
2-Amino-6,7,8,9-tetrahydro-5H-benzo annulen-5-one (CAS No. 3470-55-1) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of benzannulated structures that may exhibit a range of pharmacological properties, including interactions with neurotransmitter systems and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃NO
- Molecular Weight : 175.23 g/mol
- Purity : Typically reported at 98% for research applications .
The biological activity of 2-Amino-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is primarily associated with its interaction with various neurotransmitter receptors, particularly the GABA(A) receptor system. Compounds that modulate this system can exhibit anxiolytic, anticonvulsant, and sedative effects.
GABA(A) Receptor Interaction
Research indicates that compounds structurally similar to 2-Amino-6,7,8,9-tetrahydro-5H-benzo annulen-5-one can act as either agonists or antagonists at the GABA(A) receptor sites. For instance, studies have shown that certain benzodiazepine receptor antagonists can modulate the effects of GABAergic compounds in both in vitro and in vivo settings . This suggests a potential for 2-Amino-6,7,8,9-tetrahydro-5H-benzo annulen-5-one to influence GABAergic activity.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| GABA(A) Receptor Agonism | Anxiolytic effects | |
| Anticonvulsant | Inhibition of seizure activity | |
| Sedative | Induction of sleep states |
Case Studies and Research Findings
-
Anticonvulsant Activity :
A study conducted on various benzodiazepine analogs demonstrated that compounds with structural similarities to 2-Amino-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibited significant anticonvulsant properties in animal models. The mechanism was attributed to enhanced GABAergic transmission leading to increased inhibition in neuronal circuits responsible for seizure propagation. -
Sedative Effects :
In behavioral assays assessing the sedative effects of related compounds on rodent models, it was found that administration resulted in decreased locomotor activity and increased duration of sleep when subjected to stressors. This aligns with the expected pharmacological profile based on GABA(A) receptor modulation. -
Neurotransmitter Modulation :
Investigations into the effects of this compound on neurotransmitter levels revealed alterations in serotonin and dopamine levels in brain regions associated with mood regulation. This suggests potential applications in treating mood disorders or anxiety-related conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one and its derivatives?
- Answer : The compound can be synthesized via Smiles rearrangement under microwave irradiation, which improves reaction efficiency compared to conventional heating. For example, S-alkylation followed by Smiles rearrangement yields intermediates that eliminate H₂S to form the target structure. Microwave-assisted synthesis (method A) achieves higher yields (e.g., 82% for a derivative in Scheme 2) than conventional methods (method B) due to rapid and uniform heating . Tertiary amine derivatives (e.g., series 20 and 21) are synthesized via reductive amination of ketones with cyclohexenylamines, followed by purification via flash chromatography .
Q. How can structural characterization of this compound derivatives be validated experimentally?
- Answer : Use a combination of techniques:
- NMR spectroscopy : Distinct proton environments (e.g., δ 7.66 ppm for aromatic protons) and carbon signals (e.g., δ 207.8 ppm for ketone carbonyl) confirm regiochemistry .
- IR spectroscopy : Absorbances at 3420 cm⁻¹ (O–H stretch) and 1635 cm⁻¹ (C=O stretch) verify functional groups .
- Chiral HPLC : Enantiopurity (e.g., 90% ee) is confirmed using chiral columns (e.g., Chiralcel IF) with hexane/iPrOH eluents .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution at the 6-position) impact the mast cell-stabilizing activity of 2-amino-benzosuberone derivatives?
- Answer : Cyclohexenylamino substitutions at the 6-position (series 20 and 21) enhance mast cell-stabilizing activity. In vitro assays (e.g., β-hexosaminidase release inhibition) and in vivo models (e.g., passive cutaneous anaphylaxis in mice) show that bulky substituents improve membrane interaction, reducing histamine release by 40–60% compared to unsubstituted analogs. However, excessive steric bulk (e.g., tert-butyl groups) reduces bioavailability .
Q. What experimental strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Answer : Discrepancies often arise from metabolic instability or poor tissue penetration. Strategies include:
- Prodrug design : Acetylated derivatives (e.g., 5-oxo-6-acetate) improve solubility and hepatic stability, as shown in pharmacokinetic studies (t₁/₂ increase from 2.1 to 6.8 hours) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance in vivo retention, evidenced by a 3-fold increase in AUC₀–24h in rat plasma .
Q. How can computational modeling guide the optimization of 2-amino-benzosuberone derivatives for CaMKIIα modulation?
- Answer : Density functional theory (DFT) calculations predict binding poses in the CaMKIIα hub domain. For example, phenyl-substituted derivatives (e.g., 5i) show stronger van der Waals interactions (ΔG = −9.2 kcal/mol) compared to unsubstituted analogs (ΔG = −6.5 kcal/mol). Molecular dynamics simulations further validate stability over 100 ns trajectories .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
